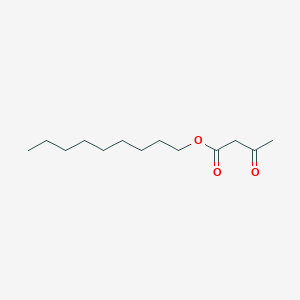
Nonyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl 3-oxobutanoate can be synthesized through the esterification of nonanol with 3-oxobutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nonanol+3-oxobutanoic acid→Nonyl 3-oxobutanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Nonyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Nonyl 3-oxobutanoic acid.
Reduction: Nonyl 3-hydroxybutanoate.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Nonyl 3-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of nonyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Nonyl 3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 3-oxobutanoate:
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl group instead of an ethyl group.
Butyl 3-oxobutanoate: Another ester with a butyl group, used in various chemical reactions.
Uniqueness: this compound is unique due to its longer nonyl chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Properties
CAS No. |
40959-70-4 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
nonyl 3-oxobutanoate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-16-13(15)11-12(2)14/h3-11H2,1-2H3 |
InChI Key |
OXMOJULFKLVWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


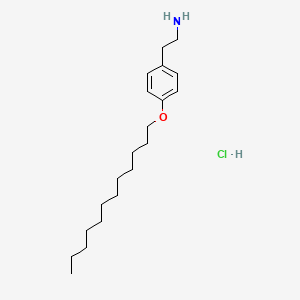
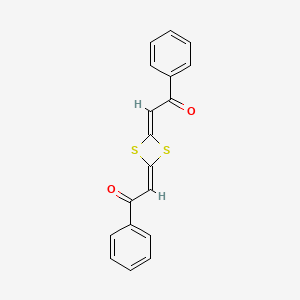
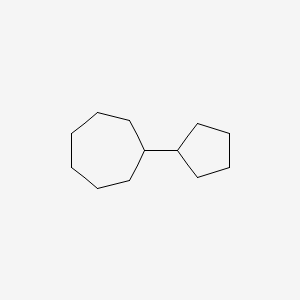

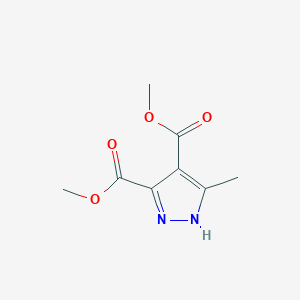
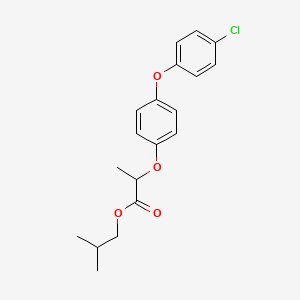
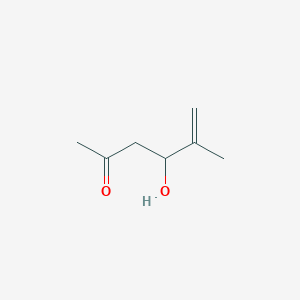
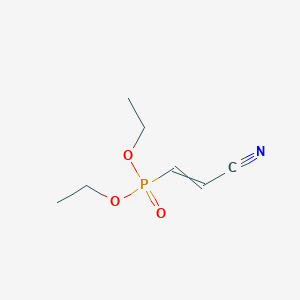
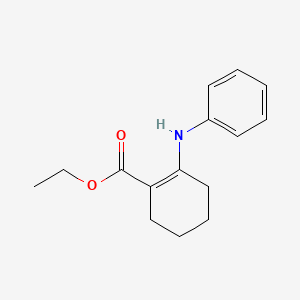
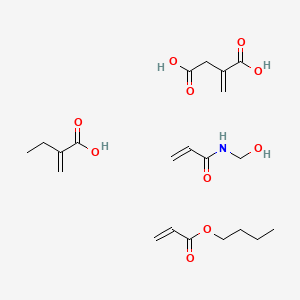
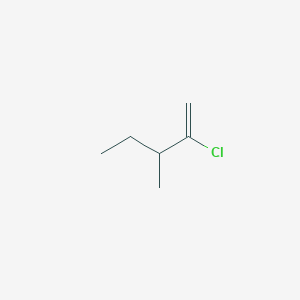
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)

